molecular formula C22H33N5O2 B4553690 2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol

2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol

Cat. No.: B4553690
M. Wt: 399.5 g/mol
InChI Key: LXJHKZDMSMAUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C22H33N5O2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.26342531 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Enzyme Involvement

  • Enzymatic Metabolism : Lu AA21004, a compound structurally related to the queried compound, undergoes metabolic processes involving various cytochrome P450 enzymes. This study provides insights into the metabolism of similar compounds, highlighting the role of specific enzymes in their transformation (Hvenegaard et al., 2012).

Antimicrobial Properties

  • Antimicrobial Activity of Pyridine Derivatives : Compounds with structures related to the queried chemical, involving benzothiazole and piperazine derivatives, exhibit varying levels of antimicrobial activity. This research contributes to understanding the antimicrobial potential of similar chemical structures (Patel, Agravat & Shaikh, 2011).
  • Novel Triazole Derivatives and Their Antimicrobial Effectiveness : The synthesis and testing of triazole derivatives, which share a common structural motif with the queried compound, reveal their potential antimicrobial activities. Such studies are essential in exploring new antimicrobial agents (Bektaş et al., 2010).

Drug Development and Synthesis

  • Synthesis of Potent PPARpan Agonist : The efficient synthesis of a PPARpan agonist, which includes a piperazine structure similar to the queried compound, demonstrates the compound's relevance in drug development (Guo et al., 2006).

Diagnostic Applications

  • PET Probe Development : A derivative of the compound, used in synthesizing a PET probe for imaging enzymes, highlights its potential application in diagnostic imaging and cancer research (Gao et al., 2013).

Chemical Synthesis and Analysis

  • Synthesis of Novel Compounds : Research into the synthesis of novel compounds with similar chemical structures, like triazinyl alaninamides, contributes to the broader understanding of chemical synthesis methods and potential applications (Sañudo et al., 2006).

Pharmaceutical Research

  • Antifungal Compound Studies : The solubility and partitioning processes of a novel antifungal compound, related to the queried chemical structure, provide insights into its pharmaceutical applications (Volkova, Levshin & Perlovich, 2020).

Properties

IUPAC Name

2-[4-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O2/c1-18(2)6-8-26-10-9-25(15-21(26)7-11-28)13-19-4-5-22(29-3)20(12-19)14-27-17-23-16-24-27/h4-6,12,16-17,21,28H,7-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJHKZDMSMAUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(CC1CCO)CC2=CC(=C(C=C2)OC)CN3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol
Reactant of Route 3
Reactant of Route 3
2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol
Reactant of Route 4
Reactant of Route 4
2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol

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